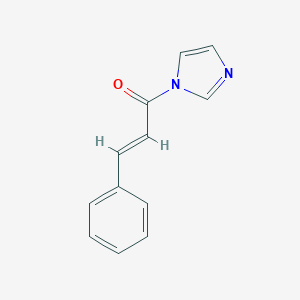

N-trans-Cinnamoylimidazole

Overview

Description

N-trans-Cinnamoylimidazole is a compound involved in various chemical reactions and synthesis processes. It is notable for its reactivity and the specific nature of its interactions with other compounds, particularly in the context of acyl transfer reactions and catalysis.

Synthesis Analysis

The synthesis of compounds related to this compound involves reactions of trans-cinnamic anhydride or trans-cinnamoyl chloride with various catalysts. Studies have examined the kinetics of these reactions, revealing insights into the mechanisms and efficiencies of different catalytic processes (Eboka & Connors, 1983), (Lin & Connors, 1981).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is crucial for understanding their reactivity. For instance, studies on hexahydroimidazo[1,2-a]pyridines, derived from similar reactions, highlight the importance of molecular structure in determining reaction pathways and product formation (Tan & Wang, 2020).

Chemical Reactions and Properties

This compound shows distinct reactivity patterns, such as in its interactions with enzymes like α-chymotrypsin. The differing reactivity of cis and trans stereoisomers of N-cinnamoyl imidazole with α-chymotrypsin highlights the significance of stereochemistry in these reactions (Martínek, Varfolomeyev, & Berezin, 1971).

Physical Properties Analysis

The physical properties of this compound, including solubility and phase behavior, are influenced by factors like solvent polarity. Studies on the kinetics of cinnamoylation reactions have explored these aspects, demonstrating the impact of solvent characteristics on reaction rates (Connors & Eboka, 1983).

Chemical Properties Analysis

The chemical properties of this compound, particularly its reactivity and interaction with other chemical entities, are central to its applications in synthesis. Its role in catalytic processes and the formation of intermediate compounds in various reactions are key aspects of its chemical behavior. This is evidenced in studies examining the kinetics and mechanisms of cinnamoylation reactions (Ohta, Kurono, & Ikeda, 1983).

Scientific Research Applications

Enzyme Interaction Studies :

- N-trans-Cinnamoylimidazole reacts more readily than its cis-stereoisomer with the active center of α-chymotrypsin. This differential reactivity is attributed to the specificity of the enzyme's active center (Martínek, Varfolomeyev, & Berezin, 1971).

Cycloamylose-accelerated Cleavage :

- Hydrolyses of this compound were accelerated by cyclohexaamylose and cycloheptaamylose. This finding indicates that cycloamyloses can be a model for hydrolytic enzymes (Komiyama & Bender, 1977).

Esterase-like Activity in Human Serum Albumin :

- The reaction of N-trans-Cinnamoylimidazoles with albumin involves acylation and deacylation processes. This research contributes to understanding the esterase activity of human serum albumin (Ohta, Kurono, & Ikeda, 1983).

Photo-induced Transformation in Surfactant Systems :

- In a study on photo-responsive systems, this compound, combined with other compounds, formed wormlike micelles that transformed into spherical micelles upon UV irradiation. This is relevant for understanding the dynamics of molecular packing in surfactant systems (Li et al., 2012).

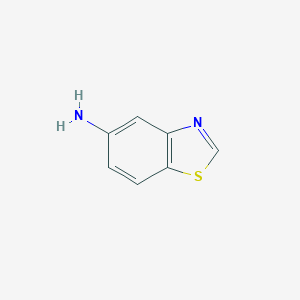

Benzimidazole Fungicides Research :

- Benzimidazole derivatives, including this compound, have been studied for their role in inhibiting microtubule assembly, contributing to research in cell biology and molecular genetics (Davidse, 1986).

Aldehyde Dehydrogenase Research :

- Studies on aldehyde dehydrogenase have shown that this compound forms chromophoric covalent intermediates, shedding light on the enzyme's function and potential applications in biocatalysis (Blatter, Abriola, & Pietruszko, 1992).

Antimicrobial and Antitubercular Activity :

- Compounds derived from this compound have been synthesized and evaluated for their antimicrobial and anti-tubercular activities, suggesting potential applications in medical treatments (Shingalapur, Hosamani, & Keri, 2009).

Mechanism of Action

Target of Action

N-trans-Cinnamoylimidazole primarily targets the active center of α-chymotrypsin . α-Chymotrypsin is a protease enzyme that cleaves peptide bonds in proteins, playing a crucial role in many biological processes.

Mode of Action

This compound interacts with α-chymotrypsin by acylating the enzyme . The trans isomer of this compound reacts more readily with the α-chymotrypsin active center than the cis-stereoisomer . This interaction results in changes to the enzyme’s activity, influencing the rate of biochemical reactions it catalyzes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrolysis of specific substrates catalyzed by α-chymotrypsin . The compound influences the kinetics of this reaction, affecting the rate constants of the enzymatic reaction intermediate .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in the activity of α-chymotrypsin . By acylating the enzyme, this compound can influence the rate of peptide bond cleavage in proteins, potentially affecting various biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s reactivity with α-chymotrypsin . .

Safety and Hazards

When handling N-trans-Cinnamoylimidazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name |

(E)-1-imidazol-1-yl-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(14-9-8-13-10-14)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGXMXZUJNAGFZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883659 | |

| Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1138-15-4, 2979-51-3 | |

| Record name | N-trans-Cinnamoylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamoylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Oxo-3-phenylallyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-trans-Cinnamoylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-trans-Cinnamoylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-oxo-3-phenylallyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-trans-cinnamoylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

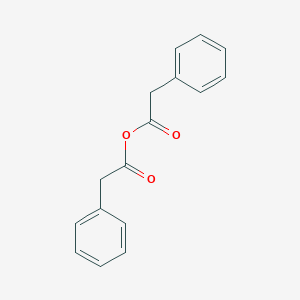

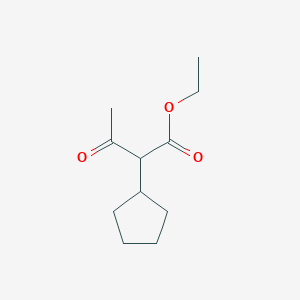

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-trans-Cinnamoylimidazole interact with its target, and what are the downstream effects?

A1: this compound acts as a substrate for certain enzymes, primarily serine proteases like α-chymotrypsin [, , , , ]. The compound specifically acylates the hydroxyl group of the active site serine residue in these enzymes []. This acylation leads to the formation of a relatively stable cinnamoyl-enzyme intermediate, allowing researchers to study the kinetics of enzyme acylation and deacylation steps [, , , , ].

Q2: What are the structural characteristics of this compound?

A2: While the provided excerpts don't delve into detailed spectroscopic data, they do offer some structural insights:

Q3: What can you tell us about the catalytic properties and applications of this compound?

A3: this compound itself doesn't possess catalytic properties. It's primarily employed as a substrate to study the catalytic activity of enzymes, particularly serine proteases [, , , , ]. By analyzing the kinetics of its hydrolysis by these enzymes, researchers can gain valuable information about the enzyme's mechanism, active site structure, and factors affecting its activity.

Q4: How does the structure of this compound influence its interaction with enzymes like α-chymotrypsin?

A4: The trans configuration of this compound is crucial for its interaction with α-chymotrypsin. Studies have shown that α-chymotrypsin displays a strong preference for the trans isomer over the cis isomer []. This selectivity likely arises from the specific steric requirements of the enzyme's active site, which can accommodate the trans isomer more favorably.

Q5: Are there any analytical methods used specifically for characterizing or quantifying this compound?

A6: While not explicitly described, spectrophotometric techniques are likely employed in studies using this compound. The cinnamoyl group absorbs UV light, and changes in absorbance upon its hydrolysis can be used to monitor the reaction kinetics [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)